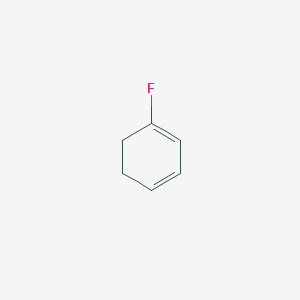
Dodecanediamide, N,N'-bis(2-((5-(((5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)-2-oxoethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanediamide, N,N’-bis(2-((5-(((5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)-2-oxoethyl)-, dihydrochloride is a complex organic compound with a molecular formula of C42H60N14O6 It is known for its intricate structure, which includes multiple pyrrole rings and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanediamide, N,N’-bis(2-((5-(((5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)-2-oxoethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Dodecanediamide, N,N’-bis(2-((5-(((5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)-2-oxoethyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dodecanediamide, N,N’-bis(2-((5-(((5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)amino)-2-oxoethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction is mediated by the compound’s multiple functional groups, which can form hydrogen bonds and other interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylenediamine-1,12-dodecanedioic acid polymer:
1,12-Diaminododecane: Another related compound, used as a feedstock for polymer synthesis and in medicinal chemistry.
Eigenschaften
CAS-Nummer |
75472-88-7 |
|---|---|
Molekularformel |
C54H84Cl2N16O8 |
Molekulargewicht |
1156.3 g/mol |
IUPAC-Name |
N,N'-bis[2-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-propylpyrrol-3-yl]carbamoyl]-1-propylpyrrol-3-yl]amino]-2-oxoethyl]dodecanediamide;dihydrochloride |
InChI |
InChI=1S/C54H82N16O8.2ClH/c1-5-23-67-35-39(29-41(67)51(75)59-21-19-45(55)56)65-53(77)43-27-37(33-69(43)25-7-3)63-49(73)31-61-47(71)17-15-13-11-9-10-12-14-16-18-48(72)62-32-50(74)64-38-28-44(70(34-38)26-8-4)54(78)66-40-30-42(68(36-40)24-6-2)52(76)60-22-20-46(57)58;;/h27-30,33-36H,5-26,31-32H2,1-4H3,(H3,55,56)(H3,57,58)(H,59,75)(H,60,76)(H,61,71)(H,62,72)(H,63,73)(H,64,74)(H,65,77)(H,66,78);2*1H |
InChI-Schlüssel |
CVUIQHHIQXQWJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)CCC)NC(=O)CNC(=O)CCCCCCCCCCC(=O)NCC(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)CCC)CCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


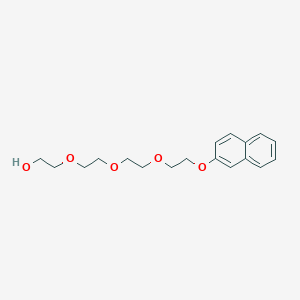
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
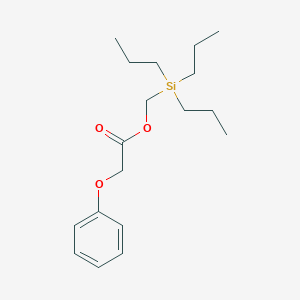
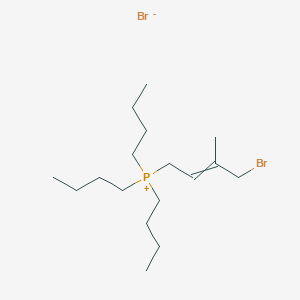
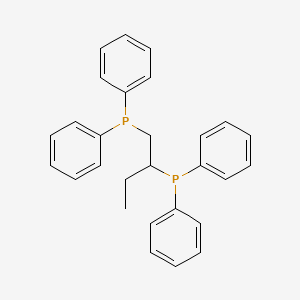

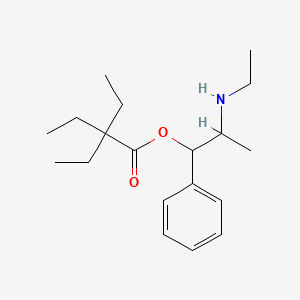
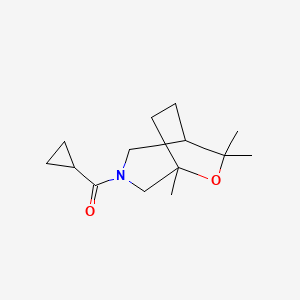
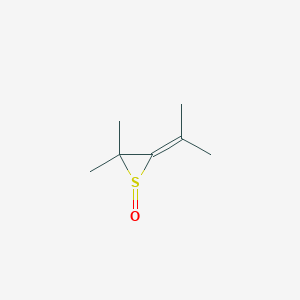

![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)


